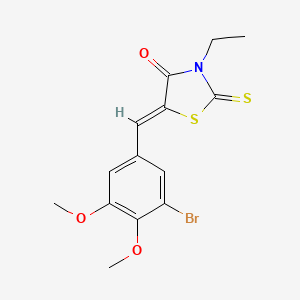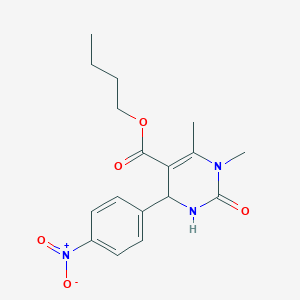
5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as BDMT, is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. BDMT is a yellow crystalline solid that is synthesized using a multistep process.
Mécanisme D'action
The mechanism of action of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exerts its pharmacological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects
5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exhibits potent antioxidant and anti-inflammatory properties. 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have a positive effect on the immune system by modulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent pharmacological activity. 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exhibits a wide range of pharmacological effects, making it a versatile tool for studying various biological processes. However, one of the main limitations of using 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its low solubility in water. This can make it difficult to administer 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one to cells or animals in a controlled manner.
Orientations Futures
There are several future directions for research on 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of novel analogs of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. Furthermore, 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one could be investigated for its potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. Finally, 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one could be studied for its potential applications in materials science, including its use as a photochromic material and as a molecular switch.
Conclusion
In conclusion, 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidine derivative that exhibits potent pharmacological activity and has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The synthesis of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves a multistep process that requires several chemical reagents and solvents. 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry and biochemistry, and several studies have demonstrated its potent antioxidant, anti-inflammatory, and anticancer properties. However, further research is needed to fully understand the molecular mechanisms underlying the pharmacological effects of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one and to develop novel analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves a multistep process that requires several chemical reagents and solvents. The first step involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of piperidine to yield 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethylrhodanine. The second step involves the reaction of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethylrhodanine with thioacetic acid in the presence of ethanol to yield 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one (5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one). The overall yield of 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is approximately 60%.
Applications De Recherche Scientifique
5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry and biochemistry. Several studies have demonstrated that 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exhibits potent antioxidant, anti-inflammatory, and anticancer properties. 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to have a positive effect on the immune system and can be used as an immunomodulatory agent. Furthermore, 5-(3-bromo-4,5-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been investigated for its potential applications in materials science, including its use as a photochromic material and as a molecular switch.
Propriétés
IUPAC Name |
(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S2/c1-4-16-13(17)11(21-14(16)20)7-8-5-9(15)12(19-3)10(6-8)18-2/h5-7H,4H2,1-3H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAQPZVESJVYII-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OC)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(2-hydroxyethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5055738.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B5055741.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(4-nitrophenoxy)-2-propanol](/img/structure/B5055747.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5055754.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5055760.png)

![3-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5055775.png)
![N-(3-methoxyphenyl)-3-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B5055777.png)
![N-formyl-3-methyl-N-phenylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5055780.png)
![5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5055803.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-(2-furylmethyl)urea](/img/structure/B5055804.png)
acetonitrile](/img/structure/B5055808.png)

![5-{[(4-methoxy-2-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055824.png)